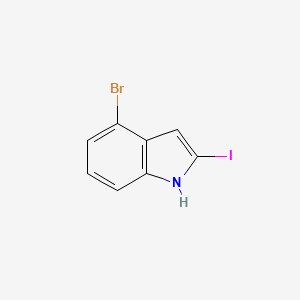

4-溴-2-碘-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2-iodo-1H-indole is a research chemical with the molecular formula C8H5BrIN and a molecular weight of 321.94 g/mol . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-iodo-1H-indole consists of a benzene ring fused with a pyrrole ring, which contains a bromine atom at the 4th position and an iodine atom at the 2nd position .科学研究应用

吲哚并[2,1-a]异喹啉的合成

一项应用涉及通过 2-(2-溴代芳基)-1H-吲哚与 1,3-二酮的铜催化的 C-C 偶联和环化来合成吲哚并[2,1-a]异喹啉。此过程允许以中等到良好的产率制备具有潜在药学相关性的化合物 (Ha Kyeong Lee 等,2018)。

吲哚的功能化

对吲哚的合成和功能化的研究凸显了吲哚核在广泛的生物活性化合物中的结构重要性。通过钯催化的反应,可以对 4-溴-2-碘-1H-吲哚进行功能化以生成各种吲哚衍生物,从而扩展了其在药物化学和药物发现中的用途 (S. Cacchi & G. Fabrizi,2005)。

区域选择性功能化

一项值得注意的研究开发了一种区域选择性 C(sp2)-H 吲哚双重功能化,通过吲哚基(苯基)碘化亚鎓上的亚胺基团的 1,3-迁移实现溴代胺化。该方法提供了一种无金属的方法来合成 2-双(磺酰基)氨基-3-溴-吲哚,展示了卤代吲哚在有机合成中的多功能性 (K. Moriyama 等,2015)。

钯催化的芳基化

另一个应用是室温钯催化的吲哚与碘芳烃的直接 C-2 芳基化,证明了 4-溴-2-碘-1H-吲哚与广泛的功能性兼容。此过程促进了以优异的产率合成新型化合物,进一步说明了该化合物在制造结构多样的分子中的用途 (Nathalie Lebrasseur & I. Larrosa,2008)。

多卤代吲哚的发现

对红藻 Rhodophyllis membranacea 的天然产物化学的研究导致分离出多卤代吲哚,包括具有溴-氯-碘取代的化合物。这一发现不仅突出了卤代吲哚可实现的结构多样性,还为研究其生物活性开辟了途径 (V. Woolner 等,2016)。

安全和危害

4-Bromo-2-iodo-1H-indole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding personal contact and inhalation. It should be used in a well-ventilated area and stored in a well-ventilated place with the container tightly closed .

作用机制

Target of Action

Indole derivatives, which include 4-bromo-2-iodo-1h-indole, are known to interact with multiple receptors and have been found in many important synthetic drug molecules .

Mode of Action

It’s worth noting that indole derivatives are known for their broad range of chemical and biological properties . They are often used in the development of new drugs due to their ability to bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Indole derivatives are known to have various biological activities, which suggests that they can have diverse effects at the molecular and cellular levels .

Action Environment

Such factors can significantly impact the effectiveness of many compounds, including indole derivatives .

属性

IUPAC Name |

4-bromo-2-iodo-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWSMTCOWHSDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)I)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)

![N-(3-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963750.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2963753.png)

![1-[4-(7-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2963758.png)

![(Z)-methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963760.png)

![2-morpholino-N-phenethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2963762.png)

![Ethyl 4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2963765.png)